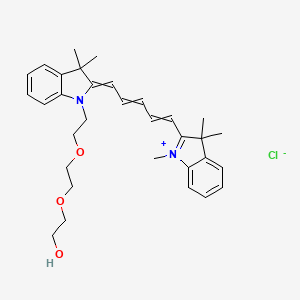

N-Methyl-N'-(hydroxy-PEG2)-Cy5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C32H41ClN2O3 |

|---|---|

Molekulargewicht |

537.1 g/mol |

IUPAC-Name |

2-[2-[2-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol chloride |

InChI |

InChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1 |

InChI-Schlüssel |

NEMABWCDKYHROP-UHFFFAOYSA-M |

Kanonische SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5

This technical guide offers a comprehensive overview of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a fluorescent probe engineered for a variety of applications in research and drug development. The molecule consists of a core Cy5 cyanine (B1664457) dye, known for its far-red fluorescence, modified with a methyl group and a short polyethylene (B3416737) glycol (PEG) linker terminating in a hydroxyl group. This strategic design enhances the dye's utility in biological systems.

The inclusion of the hydrophilic PEG linker significantly improves water solubility, which can reduce the aggregation and non-specific binding often associated with cyanine dyes in aqueous buffers.[1][2] The terminal hydroxyl group provides a versatile handle for further chemical modification, allowing its conjugation to a wide range of biomolecules and surfaces.[1][2][3] This guide details its structure, properties, and common experimental procedures for its use.

Core Structure and Properties

This compound is a derivative of the cyanine 5 (Cy5) fluorophore. Its fluorescence in the far-red part of the spectrum is highly advantageous for biological imaging, as it helps to minimize autofluorescence from endogenous molecules within cells and tissues.[1][4] The key physicochemical and spectroscopic properties are summarized below. It is important for researchers to note that some reported values, particularly the molar extinction coefficient and emission maximum, can vary between suppliers and experimental conditions.[1][5]

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₁ClN₂O₃ | [3][6] |

| Molecular Weight | 537.10 g/mol | [6][7] |

| Excitation Maximum (λex) | 649 - 650 nm | [1][4][5] |

| Emission Maximum (λem) | 667 - 691 nm | [1][4][5] |

| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 M⁻¹cm⁻¹ | [1][4] |

| Quantum Yield (Φ) | ~0.2 (Typical for Cy5 core) | [4][7] |

| Recommended Laser Line | 633 nm or 647 nm | [5] |

| Solubility | Water, DMSO, DMF, DCM | [5][8] |

Key Applications

The unique structure of this compound makes it suitable for several advanced applications:

-

Fluorescent Labeling: The terminal hydroxyl group can be chemically activated or functionalized, for example, by converting it into an N-hydroxysuccinimide (NHS) ester, to facilitate covalent labeling of proteins, antibodies, and other biomolecules via their primary amines.[1][4]

-

PROTAC Synthesis: It serves as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[9]

-

Bioconjugation: The hydrophilic PEG spacer reduces steric hindrance and improves solubility during conjugation procedures, making it a valuable tool for creating fluorescent probes and trackers for use in aqueous environments.[2][10]

Experimental Protocols & Workflows

Accurate and reproducible results depend on meticulous experimental technique. Below are detailed protocols for the characterization and a common application of this compound.

Logical Relationship of Molecular Components

The properties of this compound are a direct result of its constituent parts. The Cy5 core provides the fluorescence, while the PEG linker and terminal hydroxyl group confer solubility and reactivity.

References

- 1. benchchem.com [benchchem.com]

- 2. N-methyl-N'-(hydroxy-PEG2)-Cy5_2107273-22-1_新研博美 [xinyanbm.com]

- 3. This compound|COA [dcchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 8. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | CAS:2107273-12-9 | AxisPharm [axispharm.com]

An In-Depth Technical Guide to the Spectral Characteristics of N-Methyl-N'-(hydroxy-PEG2)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral characteristics of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a functionalized cyanine (B1664457) dye. Engineered with a polyethylene (B3416737) glycol (PEG) linker, this fluorophore exhibits enhanced hydrophilicity, making it a valuable tool for labeling and tracking biomolecules in aqueous environments. Its fluorescence in the far-red spectrum is particularly advantageous for biological imaging, as it minimizes autofluorescence from endogenous molecules.[1]

Core Spectroscopic Data

The photophysical properties of this compound are primarily governed by its Cy5 core. The inclusion of a PEG linker enhances solubility and can reduce non-specific binding, which is crucial in many biological applications.[2][3] Below is a summary of the key spectral characteristics for this dye. It is important to note that some values, particularly the extinction coefficient and quantum yield, may be reported for structurally similar compounds and should be considered as close approximations.[1][3] For applications requiring high precision, in-house spectral characterization is recommended.[2][3]

| Spectroscopic Property | Value |

| Excitation Maximum (λex) | 649 nm[1][4][5] |

| Emission Maximum (λem) | 667 nm[1][4][5] |

| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 M⁻¹cm⁻¹[1][2][3] |

| Quantum Yield (Φ) | Not explicitly reported; typically ~0.2 for Cy5 dyes[1][3] |

| Recommended Laser Line | 633 nm or 647 nm[2] |

| Solubility | Water, DMSO, DMF, DCM[2] |

Jablonski Diagram of Fluorescence

The following diagram illustrates the electronic and vibrational transitions that occur during the process of fluorescence, from the absorption of a photon to the emission of a longer-wavelength photon.

Caption: Jablonski diagram illustrating the process of fluorescence.

Experimental Protocols

Accurate determination of the spectral characteristics of this compound is essential for quantitative applications. The following are generalized protocols for measuring the absorbance and fluorescence spectra.

Determination of Absorbance Spectrum and Molar Extinction Coefficient

This protocol outlines the measurement of the absorbance spectrum to determine the maximum absorbance wavelength (λmax) and the molar extinction coefficient (ε).

Materials and Equipment:

-

This compound

-

Spectroscopy-grade solvent (e.g., DMSO, PBS)

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of solvent to create a concentrated stock solution.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution. The final concentration should yield an absorbance at the λmax between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[2]

-

Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to stabilize. Set the wavelength scan range, typically from 400 nm to 800 nm for Cy5 derivatives.[2]

-

Blank Measurement: Fill a quartz cuvette with the solvent used for the working solutions and record a baseline spectrum to subtract the absorbance of the solvent and cuvette.[2]

-

Sample Measurement: Replace the blank with the cuvette containing the dye solution and acquire the absorbance spectrum.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law, A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length (typically 1 cm), calculate the molar extinction coefficient (ε).[3]

-

Determination of Fluorescence Excitation and Emission Spectra

This protocol describes the measurement of the excitation and emission spectra to determine the respective maxima.

Materials and Equipment:

-

This compound

-

Spectroscopy-grade solvent

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the dye in the desired solvent. The absorbance of the solution at the excitation maximum should be below 0.1 to prevent inner filter effects.[1]

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

-

Data Analysis: Plot the fluorescence intensity versus wavelength for both scans to visualize the spectra and confirm the excitation and emission maxima.[1]

Biomolecule Labeling Workflow

The terminal hydroxyl group on this compound allows for its chemical modification into a reactive moiety, such as an N-hydroxysuccinimide (NHS) ester, for subsequent covalent labeling of primary amines on biomolecules like proteins.[1]

Caption: Generalized workflow for biomolecule labeling.

References

A Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5: Spectroscopic Properties, Experimental Protocols, and Applications in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a fluorescent probe and linker molecule. The document details its core spectroscopic properties, provides standardized experimental protocols for its characterization, and explores its application in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs).

The core of this molecule is the Cy5 fluorophore, a cyanine (B1664457) dye known for its high extinction coefficient and emission in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from tissues and cells. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity of the molecule, improving its solubility in aqueous media and potentially reducing non-specific binding during biological applications.[1]

Core Spectroscopic Data

The photophysical properties of this compound are primarily dictated by the Cy5 core. However, modifications such as PEGylation can influence these characteristics. It is crucial to note that reported values for molar extinction coefficients of PEGylated Cy5 derivatives can vary, and researchers should consider performing their own spectral characterization for precise quantitative studies.[1][2] The data for the target compound and related molecules are summarized below for comparison.

| Property | This compound & Closely Related Analogs | Standard Cy5 / Cy5-NHS Ester |

| Excitation Maximum (λmax) | 649 - 650 nm[1][3][4] | ~646 - 651 nm[1][2] |

| Emission Maximum (λem) | 667 - 691 nm[1][3][4] | ~662 - 671 nm[1][2] |

| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 M⁻¹cm⁻¹[1][3][4] | ~250,000 M⁻¹cm⁻¹[1][2] |

| Recommended Laser Line | 633 nm or 647 nm[1] | 633 nm or 647 nm[1] |

| Solubility | Water, DMSO, DMF, DCM[1][4] | Soluble in DMSO and DMF[1] |

Note: The molar extinction coefficient for PEGylated Cy5 derivatives is generally reported to be lower than that of the standard Cy5-NHS ester.[2] The value of ~170,000 cm⁻¹M⁻¹ is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation.[3]

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental technique. The following protocols provide a framework for the characterization and application of this compound.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a molecule that defines its ability to absorb light at a specific wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[2]

Materials and Equipment:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), DMSO)

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes for accurate dilutions

-

Analytical balance

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent to create a concentrated stock solution of known molarity (e.g., 1 mM).[2]

-

Working Solution and Serial Dilutions: Prepare a dilute working solution from the stock in the desired experimental buffer. The final concentration should yield an absorbance maximum between 0.1 and 1.0 to ensure linearity.[1] Prepare a series of further dilutions from this working solution.

-

Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to warm up. Set the wavelength scan range from approximately 400 nm to 800 nm.[1]

-

Blank Measurement: Fill a quartz cuvette with the solvent used for the dilutions to serve as a blank. Record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.[1]

-

Sample Measurement: Measure the absorbance spectrum for each dilution, ensuring the cuvette is rinsed and filled with the respective sample.[1]

-

Data Analysis:

Protocol 2: General Protein Labeling and Purification

The terminal hydroxyl group on this compound can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester, for covalent labeling of primary amines on proteins.[3] The following is a generalized workflow for such a labeling reaction.

Materials and Equipment:

-

Cy5-PEG-NHS ester (functionalized from the parent compound)

-

Protein to be labeled in an amine-free buffer (e.g., PBS)

-

Anhydrous DMSO or DMF

-

1 M Sodium Bicarbonate

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification[5]

Methodology:

-

Prepare Protein Solution: Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate to facilitate the reaction with primary amines.[3]

-

Prepare Dye Solution: Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

-

Labeling Reaction: Add a 10-fold molar excess of the dissolved dye to the protein solution. This ratio may require empirical optimization.[3] Incubate for 1 hour at room temperature, protected from light.[3]

-

Purification: Remove the unreacted, unconjugated dye from the labeled protein. This is a critical step to avoid high background fluorescence and inaccurate quantification.[5]

-

Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an appropriate SEC column. The larger, labeled protein will elute before the smaller, free dye.[5]

-

Dialysis: Transfer the reaction mixture to a dialysis cassette with a suitable molecular weight cut-off (MWCO, e.g., 10-20 kDa) and dialyze against a large volume of buffer (e.g., PBS) with multiple buffer changes.[5]

-

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for the Cy5 dye) and applying the Beer-Lambert law.[3]

Visualization of Workflows and Pathways

PROTAC Signaling Pathway

This compound is described as a PEG-based PROTAC linker.[6][7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The diagram below illustrates this mechanism.

Caption: The PROTAC mechanism for targeted protein degradation.

Workflow for Molar Extinction Coefficient Determination

The following diagram outlines the key steps in the experimental determination of the molar extinction coefficient for a fluorescent dye like this compound.

Caption: Experimental workflow for determining the molar extinction coefficient.

Workflow for Protein Labeling and Purification

This diagram illustrates a generalized process for conjugating a fluorescent dye to a protein and subsequently purifying the labeled product.

Caption: Generalized workflow for protein labeling and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - CAS:2107273-22-1 - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]

N-Methyl-N'-(hydroxy-PEG2)-Cy5 quantum yield

An In-depth Technical Guide on the Spectroscopic Properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the fluorescent probe this compound, with a primary focus on its quantum yield. As a derivative of the widely-used cyanine (B1664457) dye, Cy5, this compound has been modified with a polyethylene (B3416737) glycol (PEG) linker to enhance its utility in aqueous environments. This modification improves solubility and can reduce non-specific binding, making it a valuable tool in biological imaging, immunoassays, and as a component in more complex molecular constructs like PROTACs (Proteolysis Targeting Chimeras).[1][][3][4]

This document provides a compilation of known spectroscopic data, a comparative analysis of the quantum yields of related Cy5 compounds, and a detailed experimental protocol for determining fluorescence quantum yield.

Core Spectroscopic Properties

This compound is a far-red fluorescent dye.[5] Its fundamental spectroscopic characteristics are dictated by the Cy5 core structure. The terminal hydroxyl group allows for further chemical modification, while the PEG linker enhances hydrophilicity.[3][4]

| Spectroscopic Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [3][4] |

| Emission Maximum (λem) | ~667 nm | [3][4] |

| Quantum Yield (Φ) | Not explicitly reported. See comparative data below. |

Analysis of Quantum Yield

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For fluorescent probes, a higher quantum yield is often desirable as it corresponds to a brighter signal.

Generally, the quantum yield of Cy5 is around 0.2-0.28 in aqueous solutions.[6][7] However, modifications to the core structure, including the addition of PEG linkers, can influence this value. For instance, one study on a similar PEGylated Cy5 derivative reported a lower quantum yield of 0.07.[8] This suggests that PEGylation may decrease the quantum efficiency compared to the unmodified dye. Conversely, the local environment, such as conjugation to proteins or nucleic acids, can significantly enhance the quantum yield.[9][10]

Table of Comparative Quantum Yields for Cy5 and Derivatives

| Compound / Condition | Quantum Yield (Φ) | Key Observation | Reference |

| Standard Cy5 | ~0.2 - 0.28 | Baseline for non-conjugated dye in solution. | [6][7][9] |

| "Cy5-Peg" (A similar PEGylated derivative) | 0.07 | PEGylation may lead to a decrease in quantum yield. | [8] |

| Asymmetric Cy5 dyes (conjugated to IgG) | up to 0.43 (43%) | Protein conjugation can significantly enhance fluorescence. | [9] |

| Cy5 immobilized in DNA duplex | up to 0.58 | A constrained environment can inhibit non-radiative decay, boosting quantum yield. | [10] |

Application Workflow: PROTAC-Mediated Protein Degradation

This compound is described as a PEG-based linker for the synthesis of PROTACs.[1][] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. The Cy5 fluorophore can be incorporated to visualize and track the PROTAC molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. N-methyl-N'-(hydroxy-PEG2)-Cy5_2107273-22-1_新研博美 [xinyanbm.com]

- 5. benchchem.com [benchchem.com]

- 6. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

Navigating Aqueous Environments: A Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5 Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a fluorescent probe critical for various applications in biological research and drug development. Understanding the aqueous behavior of this cyanine (B1664457) dye is paramount for designing robust experiments, ensuring accurate quantification, and achieving reproducible results. This document provides a comprehensive overview of its solubility profile, factors influencing it, and detailed protocols for its experimental determination.

Core Concepts: Solubility of Cyanine Dyes

Cyanine dyes, including the Cy5 core of this compound, are a class of synthetic dyes with a polymethine bridge between two nitrogen atoms. The inherent structure of many non-sulfonated cyanine dyes results in limited solubility in aqueous solutions. To overcome this, modifications such as the introduction of sulfonate groups or polyethylene (B3416737) glycol (PEG) chains are common strategies to enhance hydrophilicity and, consequently, aqueous solubility.

The subject of this guide, this compound, incorporates a short polyethylene glycol (PEG2) linker. This modification is designed to improve its solubility in aqueous buffers, a critical feature for its application in biological systems.

Solubility Profile of this compound

While precise quantitative solubility data for this compound in various aqueous buffers is not extensively published, the presence of the hydrophilic hydroxy-PEG2 spacer significantly enhances its aqueous solubility compared to the parent, non-PEGylated Cy5 molecule. Product literature for closely related PEGylated Cy5 derivatives explicitly states solubility in water, alongside common organic solvents.

For a practical reference, the solubility of a related cyanine dye, Cy7, in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 1 mg/mL[1]. While not a direct measure for this compound, this provides a reasonable order-of-magnitude expectation for a cyanine dye engineered for aqueous compatibility.

Table 1: Qualitative and Comparative Solubility of Cy5 Derivatives

| Compound | Modification | Aqueous Solubility | Organic Solvent Solubility | Reference |

| Non-sulfonated Cy5 | None | Low | Good in DMSO, DMF | [2] |

| Sulfonated Cy5 | Sulfonate groups | High | Lower than non-sulfonated | --- |

| This compound | PEG2 linker | Enhanced (Qualitatively Soluble) | Good in DMSO, DMF, DCM | [2] |

| DSPE-PEG-Cy5 | PEG and lipid chains | Soluble in water | Good in DMSO, DMF, DCM | [3] |

| Cy7 | Sulfonate groups | Approx. 1 mg/mL in PBS (pH 7.2) | Good in Ethanol, DMSO, DMF | [1] |

Factors Influencing Aqueous Solubility

The solubility of this compound in an aqueous buffer is not a static value but is influenced by several physicochemical parameters. Understanding these factors is crucial for preparing stable solutions and avoiding precipitation during experiments.

Caption: Key factors affecting the aqueous solubility of the dye.

Experimental Protocols

For researchers requiring precise solubility determination in their specific experimental buffer, the following protocols provide a framework for accurate measurement.

Protocol 1: Determination of Saturated Concentration by UV-Vis Spectroscopy

This method determines the maximum concentration of the dye that can be dissolved in a specific aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., PBS, Tris-HCl)

-

Spectroscopy-grade DMSO or DMF

-

Microcentrifuge tubes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Methodology:

-

Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Create a Calibration Curve:

-

Perform serial dilutions of the stock solution in the chosen aqueous buffer to prepare a series of standards with known concentrations.

-

Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of Cy5 (approximately 649 nm).

-

Plot absorbance versus concentration to generate a calibration curve. The linear range of this curve will be used for concentration determination.

-

-

Prepare a Saturated Solution:

-

Add an excess amount of the solid this compound to a known volume of the aqueous buffer in a microcentrifuge tube.

-

Vortex the mixture vigorously and then incubate at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to allow it to reach equilibrium. Ensure the mixture is protected from light.

-

-

Separate Undissolved Dye:

-

Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved dye.

-

-

Measure the Concentration of the Supernatant:

-

Carefully collect the supernatant, ensuring no particulate matter is transferred.

-

If necessary, dilute the supernatant with the aqueous buffer to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at the λmax.

-

-

Calculate Solubility:

-

Using the equation from the calibration curve, determine the concentration of the diluted supernatant.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the aqueous buffer.

-

Caption: Workflow for determining dye solubility via UV-Vis spectroscopy.

Conclusion

This compound is designed for enhanced solubility in aqueous environments, a key feature for its utility in biological research. While quantitative solubility can vary with buffer conditions, its PEGylated structure ensures it is amenable to use in a variety of aqueous buffers. For applications requiring precise concentration control, the experimental protocols outlined in this guide provide a reliable means of determining its solubility under specific experimental conditions. Careful consideration of the factors influencing solubility will enable researchers to harness the full potential of this valuable fluorescent probe.

References

Unveiling the Functionality of N-Methyl-N'-(hydroxy-PEG2)-Cy5: A Technical Guide for Researchers

For Immediate Release

In the evolving landscape of chemical biology and drug discovery, the precise tools available to researchers dictate the pace and depth of their investigations. This technical guide provides an in-depth exploration of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a versatile cyanine-based fluorescent probe. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its core properties, mechanism of action as a fluorescently-tagged PROTAC linker, and detailed experimental protocols.

Core Spectroscopic and Physicochemical Properties

This compound is a specialized derivative of the widely-used Cy5 fluorescent dye. Its photophysical properties are largely governed by the Cy5 core, which fluoresces in the far-red region of the electromagnetic spectrum. This characteristic is highly advantageous for biological imaging, as it minimizes autofluorescence from endogenous biomolecules, leading to an improved signal-to-noise ratio.[1][2]

The defining feature of this molecule is the incorporation of a polyethylene (B3416737) glycol (PEG) linker. This PEG chain enhances the hydrophilicity and biocompatibility of the dye.[1][2][3] This increased water solubility can mitigate non-specific binding and aggregation in aqueous environments, which is a common challenge with conventional cyanine (B1664457) dyes.[2] The terminal hydroxyl group offers a reactive site for further chemical modifications, such as conjugation to other molecules.[4]

A summary of the key spectroscopic properties for a closely related PEGylated Cy5 derivative is presented below:

| Property | Value |

| Excitation Maximum (λex) | 649 nm[1] |

| Emission Maximum (λem) | 667 nm[1] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.2[1] |

Note: The extinction coefficient and quantum yield are based on a structurally similar compound and typical values for Cy5 dyes, respectively.[1]

Mechanism of Action: A Fluorescent Component in PROTAC-Mediated Protein Degradation

This compound is identified as a PEG-based PROTAC linker.[5] PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[5]

The mechanism of action for a PROTAC incorporating a linker like this compound involves the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and subsequently degraded by the proteasome.

In this context, the this compound serves a dual purpose. Firstly, as a linker, it connects the ligand that binds to the target protein with the ligand that recruits the E3 ligase. The PEG component of the linker enhances solubility and can influence the stability and cellular permeability of the entire PROTAC molecule. Secondly, the Cy5 moiety acts as a fluorescent reporter, enabling researchers to visualize and track the PROTAC within cells, study its localization, and quantify its binding to the target protein.

Experimental Protocols

Determining Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a stock solution of the dye in a suitable solvent like DMSO. Dilute this stock solution in the desired buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[1]

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer to excitation mode.

-

Set the excitation wavelength to 649 nm.

-

Scan a range of emission wavelengths from 660 nm to 800 nm.

-

Record the fluorescence intensity at each emission wavelength.[1]

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to emission mode.

-

Set the emission wavelength to 667 nm.

-

Scan a range of excitation wavelengths from 550 nm to 660 nm.

-

Record the fluorescence intensity at each excitation wavelength.[1]

-

-

Data Analysis: Plot the fluorescence intensity against the wavelength for both spectra. The peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[1]

Protein Labeling via NHS Ester Chemistry

The hydroxyl group on this compound can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins.[1] This workflow details the general labeling process.

Materials:

-

Protein of interest in a suitable buffer (amine-free, e.g., PBS)

-

Cy5-PEG-NHS ester (activated form of the dye)

-

Anhydrous DMSO or DMF

-

1 M Sodium Bicarbonate

-

Gel filtration column

Procedure:

-

Prepare Protein Solution: Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This pH is optimal for the reaction between the NHS ester and primary amines.[1]

-

Prepare Dye Solution: Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

-

Labeling Reaction: Add the dissolved dye to the protein solution. A 10-fold molar excess of dye is a common starting point, but the optimal ratio should be determined empirically. Incubate for 1 hour at room temperature, protected from light.[1]

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column. Elute with an appropriate buffer and collect the fractions containing the labeled protein. This can be monitored by measuring absorbance at 280 nm (for protein) and ~650 nm (for the Cy5 dye).[1]

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm and applying the Beer-Lambert law.[1]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5 for Labeling Primary Amines

This technical guide provides a comprehensive overview of this compound, a cyanine-based fluorescent dye, and its application in labeling primary amines for research and drug development. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity and biocompatibility of the Cy5 dye, making it a valuable tool for labeling and tracking biomolecules in aqueous environments.

Core Spectroscopic and Physicochemical Properties

This compound is a derivative of the popular Cy5 dye, placing its fluorescence in the far-red region of the spectrum. This is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules. The key characteristics of this dye and its amine-reactive counterpart are summarized below. It is important to note that for the labeling of primary amines, the terminal hydroxyl group of this compound must first be functionalized into an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester.

Quantitative Data Summary

| Property | Value | Notes |

| Excitation Maximum (λex) | 649 nm | For the parent molecule.[1][2] |

| Emission Maximum (λem) | 667 nm | For the parent molecule.[1][2] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | For the parent Cy5 dye; the PEGylated version may have a slightly lower value.[3] |

| Quantum Yield (Φ) | ~0.2 | Typical value for Cy5 dyes.[4] |

| Recommended Laser Line | 633 nm or 647 nm | |

| Solubility | Water, DMSO, DMF | The PEG linker enhances solubility in aqueous buffers. |

Labeling Chemistry: Reaction with Primary Amines

The labeling of primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, with this compound requires its conversion to an amine-reactive derivative, most commonly an NHS ester. The NHS ester reacts with primary amines in a basic environment (pH 8.5-9.0) to form a stable amide bond.

Experimental Protocols

Reproducible and efficient labeling depends on careful adherence to established protocols. Below are detailed methodologies for protein labeling with an amine-reactive form of this compound.

Protein Preparation

-

Buffer Exchange : The protein solution must be free of primary amines (e.g., Tris or glycine) as they compete with the labeling reaction.[5][6][7][8] Dialyze or use a desalting column to exchange the protein into a suitable labeling buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).[5][6][7][8]

-

Concentration Adjustment : Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[6] For a typical reaction, use 100 µL of a 5-10 mg/mL protein solution.[5][7][8]

Labeling Reaction

-

Dye Reconstitution : Immediately before use, reconstitute one vial of the Cy5 NHS ester with 5-10 µL of anhydrous DMSO or DMF.[5][7][8] Mix thoroughly by pipetting.

-

Reaction Incubation : Add the reconstituted dye solution to the prepared protein solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point.[9] Incubate the reaction for 1 hour at room temperature with continuous mixing.[5][7][8]

Purification of Labeled Protein

It is crucial to remove unconjugated "free" dye after the labeling reaction.[6] Spin column chromatography is a common and effective method.

-

Column Preparation : Prepare a spin column by centrifuging at approximately 1,500 x g for 1 minute to remove the storage buffer.[5][7] Wash the column resin three times with 110 µL of elution buffer (e.g., PBS), centrifuging after each wash.[5][7]

-

Sample Loading : Load the labeling reaction mixture (maximum 110 µL) onto the prepared spin column.[5][7][8]

-

Elution : Centrifuge the column at 1,500 x g for 2 minutes to collect the eluate, which contains the labeled protein.[5][6][7][8] The unconjugated dye remains in the column resin. For higher purity, a second spin column can be used to repeat the process.[5][7][8]

-

Storage : Store the purified labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.[5]

Quality Control: Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, should be determined to ensure optimal labeling. A DOL between 2 and 4 is typically ideal for Cy5 to maximize fluorescence without self-quenching.[6]

-

Measure Absorbance : Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm (for Cy5).[6]

-

Calculate Protein Concentration : Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate Dye Concentration : Dye Conc. (M) = A₆₅₀ / ε_dye Where ε_dye is the molar extinction coefficient of the dye at 650 nm (~250,000 M⁻¹cm⁻¹ for Cy5).

-

Calculate DOL : DOL = Dye Conc. (M) / Protein Conc. (M)

Applications in Research and Drug Development

The bright and photostable fluorescence of Cy5, combined with the enhanced hydrophilicity of the PEG linker, makes this compound-labeled biomolecules suitable for a wide range of applications.

-

Immunofluorescence and Immunohistochemistry : Labeled antibodies can be used to visualize the localization of target proteins in fixed cells and tissues.

-

Flow Cytometry (FACS) : Fluorescently labeled antibodies are used for the identification and sorting of specific cell populations.

-

Western Blotting and ELISA : Labeled antibodies or proteins can be used for the detection and quantification of target molecules in immunoassays.[7][8]

-

In Vivo Imaging : The far-red emission of Cy5 allows for deep tissue penetration, making it suitable for in vivo imaging studies. The PEG linker can also improve the pharmacokinetic properties of the labeled molecule.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. N-methyl-N'-(hydroxy-PEG2)-Cy5_2107273-22-1_新研博美 [xinyanbm.com]

- 3. goldbio.com [goldbio.com]

- 4. benchchem.com [benchchem.com]

- 5. abcam.com [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. docs.aatbio.com [docs.aatbio.com]

N-Methyl-N'-(hydroxy-PEG2)-Cy5: A Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a versatile fluorescent probe, for its application in research and drug development. This document details its core spectroscopic properties, provides in-depth experimental protocols, and illustrates its use in studying cellular signaling pathways.

Core Spectroscopic Properties

This compound is a cyanine-based fluorescent dye characterized by its emission in the far-red region of the electromagnetic spectrum. This property is highly advantageous for biological imaging, as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) linker enhances its solubility in aqueous media and can reduce non-specific binding to cellular components.

The photophysical characteristics of this compound are primarily determined by the core Cy5 fluorophore. However, variations in reported values exist across different suppliers and for structurally similar molecules. Researchers should consider performing their own spectral characterization for applications requiring high precision.

Table 1: Spectroscopic Properties of this compound and Related Compounds

| Property | This compound | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | Standard Cy5 |

| Excitation Maximum (λex) | 649 nm[1][2] | 649 - 650 nm | ~649 - 651 nm |

| Emission Maximum (λem) | 667 nm[1][2] | 667 - 691 nm | ~666 - 671 nm |

| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ (for a similar N-methyl derivative)[2] | ~107,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | Not explicitly reported | Not explicitly reported (a similar PEGylated Cy5 reported as 0.07)[3] | ~0.2 |

| Recommended Laser Line | 633 nm or 647 nm | 633 nm or 647 nm | 633 nm or 647 nm |

| Solubility | DMSO, DMF, DCM, low water solubility[2] | Water, DMSO, DMF, DCM[4] | Soluble in DMSO and DMF |

Experimental Protocols

Accurate and reproducible data rely on meticulous experimental execution. The following sections provide detailed protocols for the characterization and application of this compound.

Protocol 1: Determination of Absorbance and Fluorescence Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of the probe.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a suitable solvent like DMSO.

-

Working Solution Preparation:

-

For Absorbance: Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration that yields an absorbance maximum between 0.1 and 1.0.

-

For Fluorescence: Further dilute the stock solution in the final buffer to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.

-

-

Absorbance Spectrum Measurement: a. Set the spectrophotometer to scan a wavelength range of 400 nm to 800 nm. b. Use the experimental buffer as a blank to zero the instrument. c. Measure the absorbance spectrum of the working solution. The peak of the spectrum corresponds to the excitation maximum (λex).

-

Fluorescence Emission Spectrum Measurement: a. Set the spectrofluorometer's excitation wavelength to the determined λex (approximately 649 nm). b. Scan the emission wavelengths from approximately 660 nm to 800 nm. c. The peak of the resulting spectrum is the emission maximum (λem).

-

Fluorescence Excitation Spectrum Measurement: a. Set the spectrofluorometer's emission wavelength to the determined λem (approximately 667 nm). b. Scan the excitation wavelengths from approximately 550 nm to 660 nm. c. The resulting spectrum should show a peak corresponding to the λex.

Protocol 2: Covalent Labeling of Proteins

The terminal hydroxyl group on this compound can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins. This protocol details the general steps for protein conjugation.

Materials:

-

This compound, activated as an NHS ester

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

Anhydrous DMSO or DMF

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL.

-

Prepare Dye Solution: Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: a. Add the dissolved dye to the protein solution. A 10-fold molar excess of dye to protein is a common starting point, but this should be optimized for the specific protein. b. Gently mix and incubate for 1 hour at room temperature, protected from light.

-

Purification: a. Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS). b. Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).

-

Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm and applying the Beer-Lambert law.

Protocol 3: Imaging Epidermal Growth Factor Receptor (EGFR) Internalization

This protocol describes the use of a Cy5-labeled Epidermal Growth Factor (EGF) ligand to visualize the internalization of the EGFR in cultured cells. This serves as an example of how this compound can be used to study a specific signaling pathway.

Materials:

-

EGF conjugated to this compound (EGF-Cy5)

-

Cultured cells expressing EGFR (e.g., A549 or HeLa cells)

-

Cell culture medium (e.g., DMEM)

-

Bovine Serum Albumin (BSA)

-

Paraformaldehyde (PFA) for fixation

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Seed cells on glass coverslips in a 24-well plate and grow to 50-80% confluency.

-

Serum Starvation: Remove the culture medium and incubate the cells in serum-free medium containing 0.3% BSA for at least 1 hour at 37°C to reduce basal receptor activation.

-

Ligand Binding: a. Cool the cells on ice for 10 minutes. b. Replace the medium with cold serum-free medium containing EGF-Cy5 (e.g., 2 ng/mL). c. Incubate on ice for 1 hour in the dark to allow ligand binding to the cell surface without internalization.

-

Internalization: a. Wash the cells with cold PBS to remove unbound ligand. b. Add pre-warmed (37°C) serum-free medium to the cells. c. Incubate at 37°C for various time points (e.g., 0, 5, 15, 30 minutes) to allow receptor internalization.

-

Fixation and Staining: a. At each time point, wash the cells with cold PBS and fix with 4% PFA for 15 minutes at room temperature. b. Wash with PBS and permeabilize with a detergent if intracellular counterstaining is desired. c. Counterstain nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope with appropriate filter sets for Cy5 and DAPI. Internalized EGF-Cy5 will appear as fluorescent puncta within the cytoplasm.

Application in Signaling Pathway Analysis: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Upon binding of its ligand, such as EGF, the receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The use of fluorescently labeled ligands like EGF-Cy5 allows for the visualization and tracking of EGFR trafficking, providing insights into the dynamics of receptor activation and downregulation.

By tracking the localization of EGF-Cy5, researchers can study the kinetics of EGFR internalization, a critical step in the attenuation of signaling. This process involves the movement of the ligand-receptor complex from the cell surface into endosomes, which can be visualized as the appearance of fluorescent vesicles within the cell over time. The ability to visualize this process at the single-molecule level provides a powerful tool for understanding the intricate details of EGFR signal transduction.

References

- 1. Live-cell fluorescence imaging reveals high stoichiometry of Grb2 binding to the EGF receptor sustained during endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]

- 4. Epidermal Growth Factor (EGF) Receptor Endocytosis Assay in A549 Cells [en.bio-protocol.org]

An In-depth Technical Guide on N-Methyl-N'-(hydroxy-PEG2)-Cy5 for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a fluorescently labeled polyethylene (B3416737) glycol (PEG)-based linker for potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While this specific molecule is commercially available, its direct application in published PROTAC research is not yet documented. Therefore, this guide combines the known properties of its constituent parts—the Cy5 fluorophore and a short PEG linker with a terminal hydroxyl group—with established methodologies in PROTAC development to provide a robust framework for its synthesis, conjugation, and utilization.

Introduction to Fluorescent PROTACs and the Role of this compound

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system (UPS). They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The incorporation of a fluorescent dye, such as Cy5, into the PROTAC structure enables direct visualization and quantification of the molecule's cellular uptake, distribution, and engagement with its target.

This compound is a tool compound designed for this purpose. It comprises:

-

A Cy5 fluorophore: A bright, far-red fluorescent dye suitable for cellular imaging with minimal interference from cellular autofluorescence.

-

A PEG2 linker: A short, hydrophilic diethylene glycol spacer that can improve the solubility and pharmacokinetic properties of the resulting PROTAC.

-

A terminal hydroxyl group (-OH): A functional handle for conjugation to a PROTAC warhead or E3 ligase ligand, following appropriate chemical activation.

-

An N-methyl group: This modification can influence the molecule's conformational properties and metabolic stability.

Physicochemical and Spectroscopic Properties

The properties of this compound are primarily dictated by the Cy5 core. The PEG linker enhances its hydrophilicity.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₄₁ClN₂O₃ | [1][2] |

| Molecular Weight | 537.13 g/mol | [1][2] |

| CAS Number | 2107273-22-1 | [1][2] |

| Excitation Maximum (λex) | ~649 nm | [3] |

| Emission Maximum (λem) | ~667 nm | [3] |

| Appearance | Solid | [4] |

| Solubility | Soluble in aqueous media | [3] |

Synthesis and Conjugation for PROTAC Development

While a specific, published synthesis for this compound is not available, a plausible synthetic route can be proposed based on established chemical principles. Subsequently, the terminal hydroxyl group can be activated for conjugation to a PROTAC component.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the reaction of a suitable Cy5-NHS ester with an amino-PEG-alcohol derivative.

Activation of the Terminal Hydroxyl Group for PROTAC Conjugation

The terminal hydroxyl group of this compound is not reactive towards amines or carboxylic acids under standard coupling conditions. It must first be activated. A common strategy is to convert it into a more reactive functional group, such as a tosylate, which can then be displaced by a nucleophile (e.g., an amine on a warhead or E3 ligase ligand), or converted to a carboxylic acid for subsequent amide bond formation.

Experimental Protocols

The following are detailed protocols for the characterization and application of a PROTAC synthesized with a fluorescent linker like this compound.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol describes the assessment of target protein degradation in cells treated with a fluorescently labeled PROTAC.

Materials:

-

Cell line expressing the target protein

-

Fluorescently labeled PROTAC stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the fluorescent PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Live-Cell Imaging of PROTAC Uptake and Localization

This protocol allows for the visualization of the fluorescent PROTAC in living cells.[5]

Materials:

-

Cell line of interest plated on glass-bottom dishes or plates

-

Fluorescently labeled PROTAC

-

Live-cell imaging medium (phenol red-free)

-

Hoechst 33342 or another nuclear stain (optional)

-

Confocal or high-content imaging system with environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Preparation:

-

Seed cells on imaging-compatible plates and allow them to adhere.

-

-

PROTAC Labeling:

-

Treat cells with the fluorescent PROTAC at the desired concentration in live-cell imaging medium.

-

Incubate for a time sufficient for cellular uptake (e.g., 1-4 hours).

-

-

Imaging:

-

If desired, counterstain with a nuclear marker like Hoechst 33342.

-

Acquire images using the appropriate laser lines and filters for Cy5 and any other fluorophores.

-

Time-lapse imaging can be performed to monitor the dynamics of PROTAC uptake and distribution.

-

-

Image Analysis:

-

Analyze images to determine the subcellular localization of the fluorescent PROTAC.

-

Signaling Pathway and Experimental Workflow Diagrams

PROTAC Mechanism of Action

PROTACs induce the degradation of a target protein by forming a ternary complex with the target and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.

Experimental Workflow for PROTAC Characterization

A typical workflow for characterizing a novel fluorescent PROTAC involves synthesis, in vitro binding assays, and cell-based degradation and imaging experiments.

Conclusion

This compound represents a potentially valuable tool for the development of fluorescent PROTACs. Its Cy5 fluorophore allows for sensitive detection in the far-red spectrum, while the hydrophilic PEG linker can confer favorable physicochemical properties. Although specific applications of this molecule in PROTAC synthesis are not yet reported in the scientific literature, the established principles of linker activation and bioconjugation, combined with standard assays for PROTAC characterization, provide a clear path for its successful implementation in targeted protein degradation studies. Researchers are encouraged to perform thorough characterization of any PROTAC synthesized using this linker to validate its efficacy and mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | PROTAC linker | CAS# 2107273-12-9 | InvivoChem [invivochem.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a fluorescent dye belonging to the cyanine (B1664457) family, specifically a Cy5 derivative.[1] It is characterized by its far-red fluorescence, which is highly advantageous for biological imaging due to reduced autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.[2][3] The molecule incorporates a polyethylene (B3416737) glycol (PEG) linker, which significantly enhances its hydrophilicity.[1][4] This increased water solubility helps to prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes in aqueous environments, and can reduce non-specific binding to cellular surfaces.[3] The terminal hydroxyl group on the PEG linker provides a site for further chemical modification, allowing for conjugation to various biomolecules.[3][4]

These properties make this compound a versatile tool for live-cell imaging applications, particularly for tracking the cellular uptake and trafficking of labeled molecules. Its far-red emission is also beneficial for in vivo imaging, as it allows for deeper tissue penetration.[5]

Spectroscopic Properties

The photophysical characteristics of this compound are primarily determined by the Cy5 core. Below is a summary of its key spectroscopic properties.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~649 - 650 nm | [1][2] |

| Emission Maximum (λem) | ~667 nm | [2][4] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.2 | [2] |

| Recommended Laser Line | 633 nm or 647 nm | [1] |

| Reactive Group | Hydroxyl (-OH) | [4] |

Live-Cell Imaging Applications

Due to its properties, this compound is well-suited for a variety of live-cell imaging applications, including:

-

Tracking Cellular Uptake and Trafficking: The hydrophilic PEG linker facilitates the uptake of the dye, likely through endocytic pathways.[6] By conjugating this dye to molecules of interest (e.g., peptides, proteins, nanoparticles), researchers can visualize their internalization and subsequent trafficking within live cells.

-

Labeling of Biomolecules: The terminal hydroxyl group can be chemically modified to an amine-reactive N-hydroxysuccinimide (NHS) ester, enabling covalent labeling of primary amines on proteins and other biomolecules.[2]

-

Flow Cytometry: The bright fluorescence of Cy5 derivatives allows for clear identification and sorting of labeled cell populations.[3]

Experimental Protocols

The following are generalized protocols for utilizing this compound and its derivatives in live-cell imaging. These should be optimized based on the specific cell type and experimental conditions.

Protocol 1: General Live-Cell Staining

This protocol describes a general method for labeling live cells, assuming the dye is used as a fluid-phase marker for endocytosis or is conjugated to a molecule that binds to the cell surface.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM, HBSS)

-

Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.

-

Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

-

Prepare Staining Solution: Dilute the stock solution into pre-warmed (37°C) live-cell imaging medium to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The incubation time will depend on the cell type and the specific application.

-

Washing: After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound dye.

-

Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Protocol 2: Protein Labeling with a Cy5-PEG-NHS Ester Derivative

This protocol outlines the steps to label a protein with an NHS ester derivative of this compound. The hydroxyl group of the dye would first need to be activated to an NHS ester.

Materials:

-

Cy5-PEG-NHS ester

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

1 M Sodium bicarbonate

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare Dye Solution: Dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

Labeling Reaction: Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. Slowly add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).

Visualizations

Endocytic Pathway for Cellular Uptake

The cellular uptake of PEGylated fluorescent dyes like this compound often occurs via endocytosis. The following diagram illustrates a generalized endocytic pathway.

Caption: A diagram illustrating the major steps of the endocytic pathway.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines a typical workflow for a live-cell imaging experiment using this compound.

Caption: A flowchart of the key steps in a live-cell imaging experiment.

References

- 1. [PDF] A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis | Semantic Scholar [semanticscholar.org]

- 2. A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. VIPERnano: Improved Live Cell Intracellular Protein Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEGylation significantly affects cellular uptake and intracellular trafficking of non-viral gene delivery particles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Methyl-N'-(hydroxy-PEG2)-Cy5 for Flow Cytometry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a fluorescent chemical entity featuring a Cy5 fluorophore, known for its bright emission in the far-red spectral region, attached to a short polyethylene (B3416737) glycol (PEG) linker. The terminal hydroxyl (-OH) group allows for further chemical modification, making this molecule a versatile tool. In the context of advanced drug development, particularly in the field of targeted protein degradation, this molecule is primarily utilized as a fluorescent linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome machinery. By incorporating a fluorescent tag like Cy5, researchers can create fluorescent PROTACs. These fluorescent probes are invaluable for studying the mechanism of action of PROTACs, including their cellular uptake, distribution, and engagement with the target protein.

Flow cytometry is a powerful, high-throughput technique that plays a crucial role in the analysis of cells treated with such fluorescent PROTACs. It enables the quantitative measurement of several key outcomes at the single-cell level, including:

-

Target Protein Degradation: Quantifying the reduction in the levels of the target protein.

-

Cellular Viability and Apoptosis: Assessing the downstream effects of protein degradation on cell health and survival.

-

PROTAC Uptake: Measuring the amount of fluorescent PROTAC taken up by the cells.

These application notes provide an overview of the spectroscopic properties of the Cy5-PEG linker and detailed protocols for using a hypothetical fluorescent PROTAC, synthesized using this linker, in flow cytometry assays.

Spectroscopic and Physicochemical Properties

The performance of a fluorescent molecule is defined by its photophysical characteristics. The this compound linker's properties are primarily dictated by the Cy5 core. The PEG linker enhances hydrophilicity, which can improve solubility in aqueous buffers and reduce non-specific binding in cellular assays.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 - 650 nm | [1][2] |

| Emission Maximum (λem) | ~667 - 670 nm | [1][3] |

| Recommended Laser Line | 633 nm (HeNe) or 647 nm (Krypton-ion) | [3] |

| Molar Extinction Coeff. (ε) | ~250,000 cm⁻¹M⁻¹ (for standard Cy5) | |

| Solubility | Enhanced aqueous solubility | |

| Functional Group | Hydroxyl (-OH) | |

| Primary Application | Fluorescent Linker for PROTACs |

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The fluorescently-labeled PROTAC forms a ternary complex with the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

References

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Super-Resolution Microscopy (STORM, dSTORM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a fluorescent dye belonging to the cyanine (B1664457) family, specifically a Cy5 derivative functionalized with a short polyethylene (B3416737) glycol (PEG) linker.[1] Its spectral properties, with excitation and emission maxima in the far-red region of the spectrum, make it a promising candidate for super-resolution imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM). The far-red emission is particularly advantageous for biological imaging as it minimizes autofluorescence from cellular components.[2]

The key structural features of this compound are its Cy5 core, which provides the fluorescence and photoswitching capabilities essential for STORM, and a hydrophilic PEG linker.[1][3] The PEG linker is designed to enhance water solubility and reduce non-specific binding and aggregation in aqueous environments, which are common challenges with cyanine dyes.[3][4] The terminal hydroxyl group offers a site for further chemical modification, allowing for conjugation to various biomolecules.[1][4] This application note provides an overview of the characteristics of this dye and detailed protocols for its use in STORM and dSTORM imaging, based on established methodologies for closely related Cy5 dyes.

Spectroscopic and Photoswitching Properties

| Property | This compound | Standard Cy5 / Alexa Fluor 647 (for reference) |

| Excitation Maximum (λex) | ~649-650 nm[3][5] | ~649-651 nm[3] |

| Emission Maximum (λem) | ~667 nm[1] | ~666-671 nm[3] |

| Molar Extinction Coefficient (ε) | Not specified | ~250,000 M⁻¹cm⁻¹[3] |

| Quantum Yield (Φ) | Not specified | ~0.2 (can be lower for PEGylated derivatives)[3][4] |

| Recommended Laser Line | 633 nm or 647 nm[3] | 633 nm or 647 nm[3] |

| dSTORM Performance (Reference) | ||

| Photons per switching event | Not specified | ~4000-5000 (in MEA/BME buffer)[6] |

| Duty Cycle | Not specified | Low (e.g., ~0.001 for Alexa 647)[7] |

Photoswitching Mechanism in dSTORM:

The ability of Cy5 dyes to "blink" is central to dSTORM imaging. This photoswitching is typically induced by the presence of a thiol-containing reducing agent in the imaging buffer, such as β-mercaptoethanol (BME) or cysteamine (B1669678) (MEA).[6][8] The thiol reacts with the excited fluorophore, pushing it into a long-lived non-fluorescent (dark) state. Spontaneous or light-induced (e.g., with a 405 nm laser) reactivation brings the fluorophore back to the fluorescent state.[6] This cyclical process allows for the temporal separation of fluorescence from individual molecules.

Experimental Protocols

The following protocols are generalized for the use of Cy5-based dyes in dSTORM and should be adapted and optimized for the specific experimental setup and biological sample.

Protocol 1: Immunofluorescence Labeling for dSTORM

This protocol describes the labeling of cellular targets using primary and secondary antibodies, where the secondary antibody is conjugated to a Cy5 derivative.

Materials:

-

Cells grown on #1.5 glass-bottom dishes

-

Phosphate-buffered saline (PBS)

-

Fixation buffer: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 3% bovine serum albumin (BSA) in PBS

-

Primary antibody specific to the target of interest

-

Secondary antibody conjugated to this compound (or a similar Cy5 derivative)

-

Washing buffer: 0.1% BSA in PBS

Procedure:

-

Fixation: Wash cells twice with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with washing buffer for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells extensively with washing buffer (3-5 times for 5 minutes each) to remove unbound secondary antibodies.

-

Post-fixation (Optional but Recommended): To stabilize the labeling, post-fix the cells with 4% PFA for 10 minutes.

-

Final Washes: Wash the cells three times with PBS. The sample is now ready for imaging in dSTORM buffer.

Protocol 2: dSTORM Imaging Buffer Preparation

The composition of the imaging buffer is critical for achieving optimal photoswitching of Cy5 dyes. An oxygen scavenging system is typically included to reduce photobleaching.

Materials:

-

Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl

-

Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

-

GLOX solution: 14 mg glucose oxidase and 50 µL of catalase solution in 200 µL of Buffer A.[9] This should be prepared fresh.

-

Cysteamine (MEA) or β-mercaptoethanol (BME)

dSTORM Imaging Buffer (prepare immediately before use):

-

To 1 mL of Buffer B, add:

-

10 µL of GLOX solution

-

10 µL of 1 M MEA (final concentration 10 mM) OR 7 µL of BME (final concentration ~100 mM)

-

Note: The optimal concentration of the thiol (MEA or BME) can vary and should be optimized for the specific dye and experimental conditions. Higher thiol concentrations can lead to faster switching to the dark state.

Protocol 3: dSTORM Imaging Acquisition

Microscope Setup:

-

An inverted fluorescence microscope equipped for total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination is recommended to minimize background fluorescence.

-

Lasers: A high-power 647 nm laser for excitation and a 405 nm laser for reactivation.

-

A sensitive EMCCD or sCMOS camera.

Imaging Procedure:

-

Mount the sample on the microscope stage.

-

Replace the PBS with the freshly prepared dSTORM imaging buffer.

-

Locate the region of interest using low-intensity illumination.

-

Increase the 647 nm laser power to a high intensity (e.g., 1-2 kW/cm²) to switch most of the fluorophores to the dark state.

-

Begin image acquisition (typically a stream of thousands of frames at a high frame rate, e.g., 50-100 Hz).

-